Ethyl 2-bromopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromopyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. It has the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromopyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl pyrimidine-5-carboxylate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl pyrimidine-5-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the compound into different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-aminopyrimidine-5-carboxylate, ethyl 2-thiopyrimidine-5-carboxylate, etc.
Reduction: The major product is ethyl pyrimidine-5-carboxylate.
Oxidation: Various oxidized derivatives of the pyrimidine ring are formed.
Scientific Research Applications
Ethyl 2-bromopyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of antiviral, anticancer, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of ethyl 2-bromopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Ethyl 2-bromopyrimidine-5-carboxylate can be compared with other brominated pyrimidine derivatives:
Ethyl 2-chloropyrimidine-5-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-fluoropyrimidine-5-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 2-iodopyrimidine-5-carboxylate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of halogenated pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 2-bromopyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHCQFHFHCFRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.